2-Methyltricosane

Description

Properties

IUPAC Name |

2-methyltricosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2)3/h24H,4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHSEDRFFJZMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300694 | |

| Record name | 2-Methyltricosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyltricosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1928-30-9 | |

| Record name | 2-Methyltricosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltricosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltricosane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyltricosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyltricosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 °C | |

| Record name | 2-Methyltricosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyltricosane: Properties, Synthesis, and Analysis

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

2-Methyltricosane is a long-chain branched alkane with the molecular formula C₂₄H₅₀. As a saturated hydrocarbon, it is characterized by its non-polar nature and low reactivity. While not as widely studied as other classes of organic molecules, 2-methyltricosane and its isomers are significant in various scientific domains, from chemical ecology, where they can act as semiochemicals in insects, to industrial applications as lubricants and reference standards. This guide provides a comprehensive overview of the chemical and physical properties of 2-methyltricosane, detailed methodologies for its synthesis and purification, and in-depth analysis of its spectral data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to work with and understand this long-chain branched alkane.

Chemical and Physical Properties

The fundamental properties of 2-Methyltricosane are summarized below, providing a foundational understanding of its behavior in various experimental settings. These properties are a consequence of its long carbon chain and the presence of a methyl branch, which influences its packing in the solid state and its intermolecular forces.

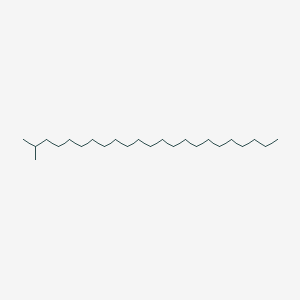

Core Identifiers and Molecular Structure

The unique identity of 2-Methyltricosane is defined by its structural and registry information.

| Identifier | Value | Source |

| IUPAC Name | 2-methyltricosane | [PubChem][1] |

| CAS Number | 1928-30-9 | [PubChem][1] |

| Molecular Formula | C₂₄H₅₀ | [PubChem][1] |

| Molecular Weight | 338.65 g/mol | [PubChem][1] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC(C)C | [PubChem][1] |

| InChI | InChI=1S/C24H50/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2)3/h24H,4-23H2,1-3H3 | [PubChem][1] |

| InChIKey | JNHSEDRFFJZMLH-UHFFFAOYSA-N | [PubChem][1] |

graph "2_Methyltricosane_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10, fixedsize=true, width=0.3]; edge [color="#202124"];// Main chain1 -- 2 -- 3 -- 4 -- 5 -- 6 -- 7 -- 8 -- 9 -- 10 -- 11 -- 12 -- 13 -- 14 -- 15 -- 16 -- 17 -- 18 -- 19 -- 20 -- 21 -- 22 -- 23; // Methyl branch2 -- 24 [label="CH3", fontcolor="#EA4335", fontsize=8, len=0.5]; // Node labels1 [label="C"]; 2 [label="C"]; 3 [label="C"]; 4 [label="C"]; 5 [label="C"]; 6 [label="C"]; 7 [label="C"]; 8 [label="C"]; 9 [label="C"]; 10 [label="C"]; 11 [label="C"]; 12 [label="C"]; 13 [label="C"]; 14 [label="C"]; 15 [label="C"]; 16 [label="C"]; 17 [label="C"]; 18 [label="C"]; 19 [label="C"]; 20 [label="C"]; 21 [label="C"]; 22 [label="C"]; 23 [label="C"]; 24 [label="C", fillcolor="#EA4335"];

}

Caption: 2D structure of 2-Methyltricosane.

Physical Properties

The physical state and solubility of 2-Methyltricosane are critical considerations for its handling, storage, and application in various experimental protocols.

| Property | Value | Source(s) |

| Physical Description | Solid at room temperature. | [PubChem][2] |

| Melting Point | 42 °C | [PubChem][2] |

| Boiling Point | 371.8 °C at 760 mmHg | [ChemNet][1] |

| Density | 0.796 g/cm³ | [ChemNet][1] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and hexane. | [The Good Scents Company][3], [CymitQuimica][4] |

| Vapor Pressure | 2.15 x 10⁻⁵ mmHg at 25 °C | [ChemNet][1] |

| Flash Point | 140 °C | [ChemNet][1] |

| Refractive Index | 1.445 | [ChemNet][1] |

Synthesis and Purification

The synthesis of long-chain branched alkanes such as 2-Methyltricosane can be achieved through several established organometallic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Proposed Synthetic Pathway: Grignard Reaction

A robust and widely applicable method for the synthesis of 2-methylalkanes is the Grignard reaction. This approach involves the coupling of a Grignard reagent with a suitable alkyl halide. For the synthesis of 2-Methyltricosane, a plausible route involves the reaction of a long-chain Grignard reagent with a 2-halopropane.

Caption: Proposed synthetic workflow for 2-Methyltricosane via a Grignard reaction.

Experimental Protocol: Synthesis of 2-Methyltricosane via Grignard Reaction

Objective: To synthesize 2-Methyltricosane from 1-bromodocosane and isopropyl bromide.

Materials:

-

1-Bromodocosane

-

Magnesium turnings

-

Isopropyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 1-bromodocosane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromodocosane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 1-bromodocosane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (docosylmagnesium bromide).

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

Purification of the synthesized 2-Methyltricosane is crucial to remove unreacted starting materials and byproducts. A combination of chromatographic and recrystallization techniques is typically employed.

Experimental Protocol: Purification of 2-Methyltricosane

Objective: To purify crude 2-Methyltricosane.

Methods:

-

Column Chromatography:

-

Pack a chromatography column with silica gel.

-

Dissolve the crude product in a minimal amount of a non-polar solvent such as hexane.

-

Load the solution onto the column and elute with hexane.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

-

Recrystallization:

-

Dissolve the product from column chromatography in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., acetone or a mixed solvent system).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Spectroscopic Analysis

The structure and purity of 2-Methyltricosane are confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum of 2-Methyltricosane is expected to be relatively simple, characteristic of a long-chain alkane.

-

~0.85-0.90 ppm (multiplet, 9H): This signal corresponds to the three methyl groups: the two terminal methyl groups of the main chain and the methyl group of the branch. The terminal methyl group of the long chain will appear as a triplet, while the two methyl groups at the 2-position will appear as a doublet.

-

~1.20-1.40 ppm (broad multiplet, ~42H): This large, broad signal is characteristic of the many methylene (-CH₂-) groups in the long alkyl chain.

-

~1.50-1.60 ppm (multiplet, 1H): This signal corresponds to the methine (-CH-) proton at the branch point (C2).

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum provides more detailed structural information by resolving the signals for each unique carbon atom.

-

~14 ppm: Terminal methyl carbon of the long chain.

-

~22.7 ppm: Methyl carbons of the isopropyl group at the 2-position.

-

~27-30 ppm: Methylene carbons of the long chain. The exact chemical shifts will vary slightly depending on their position relative to the ends of the chain and the branch point.

-

~39 ppm: Methylene carbon adjacent to the branch point (C3).

-

~34 ppm: Methine carbon at the branch point (C2).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Methyltricosane will result in extensive fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 338 is expected to be of very low abundance or absent due to the high propensity of long-chain alkanes to fragment.[3]

-

Fragmentation Pattern: The spectrum will be dominated by a series of fragment ions corresponding to the loss of alkyl radicals. Cleavage is favored at the branch point, leading to the formation of more stable secondary carbocations.[3]

-

A prominent peak corresponding to the loss of a methyl group (M-15) at m/z = 323.

-

A significant peak corresponding to the loss of a propyl group (M-43) at m/z = 295, resulting from cleavage at the branch point.

-

A series of peaks separated by 14 Da (CH₂) corresponding to the fragmentation of the long alkyl chain.

-

Caption: Key fragmentation pathways of 2-Methyltricosane in EI-MS.

Natural Occurrence and Biological Relevance

2-Methyltricosane is found in nature as a component of the cuticular waxes of plants and the cuticles of insects.[2] In insects, branched alkanes can play a crucial role as semiochemicals, particularly as contact pheromones involved in mate recognition and aggregation. The specific blend of cuticular hydrocarbons, including isomers of methyltricosane, can be species- and even sex-specific, acting as a chemical signature.

Applications

The primary applications of 2-Methyltricosane are in research and specialized industrial processes.

-

Chemical Standard: Due to its well-defined structure and properties, it serves as a reference standard in gas chromatography and other analytical techniques for the identification and quantification of branched alkanes in complex mixtures such as petroleum products or natural extracts.[4]

-

Lubricant Formulations: Long-chain alkanes are used in the formulation of high-performance lubricants due to their thermal stability and low reactivity.[4]

-

Pheromone Research: As a component of insect cuticular hydrocarbons, synthetic 2-Methyltricosane can be used in ecological and entomological research to study insect behavior, communication, and for the development of novel pest management strategies.

Safety and Toxicology

Long-chain alkanes like 2-Methyltricosane are generally considered to have low toxicity.[1] However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Wear standard personal protective equipment (gloves, safety glasses, and a lab coat).

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

-

Toxicity: Specific toxicological data for 2-Methyltricosane is limited. However, long-chain alkanes are not readily absorbed by the skin and have low oral and inhalation toxicity. They are not considered to be carcinogenic or genotoxic.[5]

Conclusion

2-Methyltricosane, while a structurally simple molecule, possesses a range of properties that make it a compound of interest in diverse scientific and industrial fields. A thorough understanding of its chemical and physical characteristics, coupled with robust methods for its synthesis, purification, and analysis, is essential for its effective utilization. This guide has provided a comprehensive, field-proven overview to serve as a valuable resource for professionals working with this and related long-chain branched alkanes.

References

Sources

The Dual Life of a Molecule: A Technical Guide to the Natural Occurrence of 2-Methyltricosane in Insects

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) represent a fascinating and critical class of molecules in the insect world, serving as a primary defense against desiccation and as a complex language for chemical communication. Among the vast array of these compounds, methyl-branched alkanes, such as 2-methyltricosane, play a particularly significant role in mediating intricate behaviors from mate recognition to social organization. This technical guide provides an in-depth exploration of the natural occurrence of 2-methyltricosane in insects, delving into its biosynthesis, its function in chemical ecology, and the analytical methodologies required for its study. By synthesizing current research, this document aims to provide a comprehensive resource for professionals in entomology, chemical ecology, and drug development, highlighting the importance of this seemingly simple molecule in the complex lives of insects.

Introduction: The Significance of Methyl-Branched Cuticular Hydrocarbons

The insect cuticle is a marvel of evolutionary engineering, providing structural support, and a crucial barrier against a hostile environment. A key component of this barrier is the epicuticular wax layer, which is predominantly composed of a complex mixture of long-chain hydrocarbons.[1] These cuticular hydrocarbons (CHCs) are broadly classified into three main groups: n-alkanes, alkenes, and methyl-branched alkanes. While n-alkanes are primarily associated with waterproofing, the introduction of methyl branches and double bonds dramatically increases the structural diversity of CHCs, allowing them to function as highly specific chemical signals.[2]

Methyl-branched alkanes, including 2-methyltricosane, are integral to this chemical communication system. They are relatively non-volatile, making them ideal for contact chemoreception and close-range signaling.[3] These compounds can convey a wealth of information, including species identity, sex, reproductive status, and even colony membership in social insects.[4] Understanding the natural occurrence and function of specific methyl-branched alkanes like 2-methyltricosane is therefore crucial for deciphering the chemical ecology of insects and can open avenues for the development of novel, species-specific pest management strategies.

Biosynthesis of 2-Methyltricosane: A Multi-Enzymatic Pathway

The biosynthesis of 2-methyltricosane and other methyl-branched alkanes is a specialized metabolic pathway that occurs primarily in the oenocytes, cells associated with the fat body of insects.[4] This process is an extension of fatty acid synthesis and involves a series of enzymatic steps to produce the final hydrocarbon product.

The key step in the formation of a methyl-branched alkane is the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during the chain elongation process.[5] This is catalyzed by fatty acid synthase (FAS). The subsequent elongation of the fatty acid chain is carried out by a series of elongase enzymes. Following elongation, the very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase. The final step is the conversion of the aldehyde to the hydrocarbon, a reaction catalyzed by a cytochrome P450 enzyme with decarbonylase activity.[4]

dot

Caption: Biosynthetic pathway of 2-methyltricosane in insects.

The Role of 2-Methyltricosane in Insect Chemical Ecology

While 2-methyltricosane is a component of the cuticular hydrocarbon profile of many insect species, its specific role as a key signaling molecule has been identified in several important contexts.

Sex Pheromone in Scarab Beetles

In some species of scarab beetles, such as Holotrichia parallela, specific methyl-branched alkanes can act as crucial components of the female-produced sex pheromone. While the primary attractant for H. parallela is a blend of L-isoleucine methyl ester and (R)-(-)-linalool, cuticular hydrocarbons play a vital role in close-range courtship and mating behaviors.[6][7] The presence of compounds like 2-methyltricosane on the female's cuticle can act as a contact pheromone, confirming her species and receptivity to the male upon physical contact.

Queen Recognition in Social Insects

In social insects like the red imported fire ant, Solenopsis invicta, the queen produces a unique pheromone blend that signals her presence and reproductive status, thereby maintaining colony cohesion and suppressing worker reproduction.[8][9] While the complete blend is complex, specific long-chain methyl-branched alkanes are known to be part of this queen recognition signal. The poison sac of the queen is a primary source of these pheromonal hydrocarbons.[9] Workers perceive these chemical cues through antennal contact, and the specific ratio of different hydrocarbons, including isomers of methyl-branched alkanes, is critical for eliciting the correct behavioral responses, such as tending to the queen and her brood.[8] The venom of fire ants also contains a variety of alkaloids, but it is the non-alkaloid fraction of the poison sac, rich in hydrocarbons, that is responsible for the queen pheromone activity.[9][10]

Analytical Methodologies for the Study of 2-Methyltricosane

The accurate identification and quantification of 2-methyltricosane and other CHCs require sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Hydrocarbons

A standardized protocol for the extraction of CHCs is essential for obtaining reliable and reproducible results.

Protocol: Solvent Extraction of Insect Cuticular Hydrocarbons

-

Sample Collection: Collect individual or pooled insect samples. For smaller insects, pooling may be necessary to obtain sufficient material.

-

Solvent Wash: Submerge the insect(s) in a glass vial containing a non-polar solvent such as hexane or pentane. A typical volume is 200-500 µL per insect, depending on its size.

-

Extraction Time: Gently agitate the vial for 5-10 minutes. This is usually sufficient to dissolve the epicuticular lipids without extracting internal lipids.

-

Solvent Transfer: Carefully remove the insect(s) from the vial. Transfer the solvent containing the CHCs to a clean vial.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the CHC extract.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of solvent (e.g., 50 µL) prior to GC-MS analysis.

dot

Caption: Workflow for the extraction of insect cuticular hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the complex mixtures of CHCs found on the insect cuticle.

Table 1: Typical GC-MS Parameters for 2-Methyltricosane Analysis

| Parameter | Setting | Rationale |

| GC Column | Non-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation of long-chain hydrocarbons based on boiling point and branching. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for chromatographic separation. |

| Injection Mode | Splitless | Ensures that the entire sample is transferred to the column, which is important for trace analysis. |

| Injector Temperature | 280-300 °C | Ensures rapid volatilization of the long-chain hydrocarbons. |

| Oven Program | Initial temp: 50-70°C, hold 2 min; Ramp: 10-15°C/min to 320°C; Hold: 10-15 min | A temperature ramp is necessary to separate the wide range of CHCs present in an insect extract. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Provides mass-to-charge ratio information for compound identification. |

| MS Scan Range | m/z 40-600 | Covers the expected mass range for CHCs and their fragments. |

Identification and Isomer Differentiation

The identification of 2-methyltricosane is based on its retention time and mass spectrum. The mass spectrum of a methyl-branched alkane is characterized by a molecular ion (M+) and a series of fragment ions resulting from the cleavage of C-C bonds. The position of the methyl branch can be inferred from the relative abundance of specific fragment ions. For example, cleavage on either side of the methyl group will produce characteristic ions.

Differentiating between isomers (e.g., 2-methyltricosane vs. 3-methyltricosane) can be challenging as they often have very similar mass spectra. High-resolution capillary GC columns are essential for achieving baseline separation of these isomers.[11][12] Chiral columns can be employed if the stereochemistry of the methyl branch is of interest.[3] The use of retention indices (Kovats indices) can also aid in the tentative identification of isomers by comparing their elution behavior to that of known standards.

Conclusion and Future Directions

2-Methyltricosane, as a representative of the methyl-branched alkanes, exemplifies the dual functionality of cuticular hydrocarbons in insects. It is a testament to the elegant efficiency of evolution, where a molecule that provides essential protection against the elements is also co-opted for a sophisticated system of chemical communication. For researchers in basic and applied entomology, a thorough understanding of the biosynthesis and ecological role of such compounds is paramount. For professionals in drug and pesticide development, these unique insect-specific pathways and signaling systems offer promising targets for the creation of novel, environmentally benign pest control strategies.

Future research should focus on the specific enzymes involved in the biosynthesis of 2-methyltricosane and other behaviorally active CHCs. The use of modern molecular techniques, such as RNA interference (RNAi) and CRISPR-Cas9, will be instrumental in elucidating the function of specific elongase and decarbonylase genes.[4] Furthermore, detailed behavioral assays are needed to fully understand the context-dependent roles of individual CHCs in the complex chemical conversations of insects.[13]

References

- Blomquist, G. J., & Bagnères, A.-G. (Eds.). (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.

- Howard, R. W., & Blomquist, G. J. (2005). Ecological, behavioral, and biochemical aspects of insect hydrocarbons. Annual Review of Entomology, 50, 371-393.

-

Zhang, A., et al. (2017). Plant Volatiles Increase Sex Pheromone Attraction of Holotrichia parallela (Coleoptera: Scarabaeoidea). Journal of Chemical Ecology, 43(4), 349-357. [Link]

- Leal, W. S., et al. (1993). The Scarab Beetle Anomala cuprea Utilizes a Blend of Methyl Jasmonate and L-Isoleucine Methyl Ester as a Sex Pheromone. Journal of Chemical Ecology, 19(8), 1777-1787.

-

Blomquist, G. J., et al. (2021). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology, 66, 45-60. [Link]

-

Yang, Z., et al. (2019). Mating behavior and sex pheromone release rhythm of Holotrichia parallela (Coleoptera: Melolonthidae). Oil Crop Science, 4(1), 10-16. [Link]

-

Chu, A. J., & Blomquist, G. J. (1980). Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes. Archives of Biochemistry and Biophysics, 201(1), 304-312. [Link]

- Knolhoff, L. M., & Heckel, D. G. (2014). Behavioral assays for studies of host plant choice and adaptation in herbivorous insects. Annual Review of Entomology, 59, 263-278.

- Morgan, E. D. (2009). Biosynthesis in Insects. Royal Society of Chemistry.

-

Glancey, B. M. (1986). Biological studies of the queen pheromone of the red imported fire ant. USDA-ARS, Insects Affecting Man and Animals Research Laboratory. [Link]

- Cardé, R. T., & Baker, T. C. (1984). Techniques for behavioral bioassays. In Techniques in Pheromone Research (pp. 355-383). Springer, New York, NY.

-

Lofgren, C. S., et al. (1983). Field Tests with Synthetic Components of the Queen Recognition Pheromone of the Red Imported Fire Ant, Solenopsis invicta. Sociobiology, 8(1), 19-25. [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Vander Meer, R. K., et al. (1980). The Poison Sac of Red Imported Fire Ant Queens: Source of a Pheromone. Annals of the Entomological Society of America, 73(5), 609-612. [Link]

-

Khasanov, V. V., et al. (2022). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Molecules, 27(19), 6263. [Link]

-

Chen, J. (2024). Chemical characterization of red imported fire ants with colony development. Journal of Allergy and Infectious Diseases, 5(1), 35-43. [Link]

-

Wang, Y., et al. (2024). Functional Analysis of NPC2 in Alarm Pheromone Recognition by the Red Imported Fire Ant, Solenopsis invicta (Formicidae: Myrmicinae). Insects, 15(3), 171. [Link]

-

Badescu, V. (2024). Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). Revista de Chimie, 75(1), 33-52. [Link]

-

Shimadzu Corporation. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. [Link]

-

Flowers, M. M., & Tschinkel, W. R. (2024). Behavioral Interactions in Two Ant Species in The Southeast United States and Evidence for a Native Supercolony. bioRxiv. [Link]

-

Tora, M., et al. (2020). Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn. Journal of the American Society for Mass Spectrometry, 31(12), 2536-2545. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gcms.cz [gcms.cz]

- 4. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant Volatiles Increase Sex Pheromone Attraction of Holotrichia parallela (Coleoptera: Scarabaeoidea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. ars.usda.gov [ars.usda.gov]

- 9. ars.usda.gov [ars.usda.gov]

- 10. probiologists.com [probiologists.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Methyltricosane

Introduction

2-Methyltricosane (C24H50) is a saturated, branched-chain alkane that holds significance in the field of chemical ecology, often identified as a component of insect cuticular hydrocarbons and pheromones.[1][2] These chemical signals are crucial for intra-species communication, influencing behaviors such as mating and aggregation.[1][2] The precise chemical structure of these compounds is paramount to their biological activity, necessitating stereospecific and efficient synthetic routes for their production in a laboratory setting. Such synthetic analogs are invaluable for fundamental research into insect behavior and for the development of environmentally benign pest management strategies.[3][4]

This technical guide provides a comprehensive overview of plausible and robust synthetic pathways for 2-methyltricosane. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the strategic considerations behind different synthetic approaches, offering detailed, step-by-step protocols and mechanistic insights. The methodologies discussed herein are grounded in established organic chemistry principles and are selected for their efficiency and control over the final molecular architecture.

Retrosynthetic Analysis: Devising Pathways to 2-Methyltricosane

A retrosynthetic approach to 2-methyltricosane reveals several logical disconnections in the carbon skeleton, suggesting multiple forward-synthesis strategies. The key challenge lies in the selective formation of a carbon-carbon bond to append the isopropyl group at the C2 position of a long linear chain or to couple smaller fragments to construct the 24-carbon backbone. This guide will focus on three powerful and versatile synthetic methodologies: the Grignard reaction, the Wittig reaction, and the Suzuki coupling.

Synthesis Pathway I: Grignard Reaction Approach

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[5][6] This pathway leverages the reaction between a long-chain aldehyde and an isopropyl Grignard reagent to construct the 2-methyltricosanol precursor, which is subsequently deoxygenated to yield the target alkane.

Causality of Experimental Choices

The selection of a C22 aldehyde (docosanal) and isopropyl magnesium bromide as the key reactants is strategic. Docosanal provides the bulk of the carbon chain, while the isopropyl Grignard reagent introduces the desired methyl branching at the C2 position of the final product. The subsequent two-step deoxygenation via tosylation and reduction is a reliable method for converting secondary alcohols to alkanes with minimal risk of rearrangement.

Experimental Protocol

Step 1: Synthesis of 2-Methyltricosan-3-ol

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromopropane (1.2 eq) in anhydrous diethyl ether.

-

Add a small portion of the 2-bromopropane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 2-bromopropane solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[5]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve docosanal (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyltricosan-3-ol.

Step 2: Deoxygenation to 2-Methyltricosane

-

Dissolve the crude 2-methyltricosan-3-ol in pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir the mixture at 0 °C for 4 hours.

-

Pour the reaction mixture into cold dilute hydrochloric acid and extract with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the tosylate.

-

Dissolve the crude tosylate in anhydrous diethyl ether and add it to a stirred suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in diethyl ether at 0 °C.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential addition of water and 15% aqueous sodium hydroxide.

-

Filter the resulting precipitate and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-methyltricosane.

Workflow Diagram

Caption: Grignard Synthesis of 2-Methyltricosane.

Synthesis Pathway II: Wittig Reaction Approach

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[7][8] This pathway involves the reaction of a long-chain alkyltriphenylphosphonium salt with acetone to form an alkene intermediate, which is then hydrogenated to the final saturated alkane.

Causality of Experimental Choices

This approach strategically disconnects the molecule at the C2-C3 bond, forming an alkene that can be readily hydrogenated. The choice of a C21 alkyl halide (1-bromouneicosane) to form the phosphonium ylide and acetone as the carbonyl component is a direct and efficient way to assemble the carbon skeleton of 2-methyltricosane. The use of a non-stabilized ylide generally favors the formation of the Z-alkene, although for a subsequent hydrogenation to an alkane, the stereoselectivity of the Wittig reaction is not critical.[9]

Experimental Protocol

Step 1: Synthesis of Uneicosyltriphenylphosphonium Bromide

-

In a round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

-

Add 1-bromouneicosane (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 24-48 hours, during which the phosphonium salt will precipitate.

-

Cool the mixture to room temperature and collect the solid by filtration.

-

Wash the solid with cold toluene and dry under vacuum to obtain the phosphonium salt.

Step 2: Wittig Reaction to form 2-Methyltricos-2-ene

-

Suspend the uneicosyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-flushed flask.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (n-BuLi, 1.05 eq) dropwise to the suspension. The formation of the deep red-orange ylide indicates a successful reaction.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for another hour.

-

Cool the reaction mixture back to -78 °C and add acetone (1.1 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with hexane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2-methyltricos-2-ene.

Step 3: Hydrogenation to 2-Methyltricosane

-

Dissolve the purified 2-methyltricos-2-ene in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield pure 2-methyltricosane.

Workflow Diagram

Caption: Wittig Synthesis of 2-Methyltricosane.

Synthesis Pathway III: Suzuki Coupling Approach

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[10][11] For the synthesis of 2-methyltricosane, an alkyl-alkyl Suzuki coupling can be employed, which has seen significant advancements for the formation of sp3-sp3 carbon bonds.[4][12]

Causality of Experimental Choices

This modern approach offers a direct and powerful method for coupling two alkyl fragments. Here, we propose the coupling of an isopropylboronic ester with a long-chain alkyl halide (1-iodouneicosane). The use of boronic esters often provides greater stability and reactivity compared to boronic acids in certain catalytic systems.[3][13] The choice of a nickel or palladium catalyst with specific ligands is crucial for achieving high efficiency in alkyl-alkyl couplings, which can be more challenging than aryl couplings.[4]

Experimental Protocol

Step 1: Synthesis of Isopropylpinacolborane

-

In a flame-dried Schlenk flask under an argon atmosphere, combine pinacolborane (1.0 eq) and a catalytic amount of a suitable catalyst (e.g., a rhodium or iridium complex).

-

Cool the mixture to 0 °C and bubble propene gas through the solution until the starting material is consumed (monitored by GC or NMR).

-

Alternatively, commercially available isopropylboronic acid can be esterified with pinacol.

Step 2: Suzuki-Miyaura Coupling

-

To a Schlenk flask, add 1-iodouneicosane (1.0 eq), isopropylpinacolborane (1.2 eq), a palladium or nickel catalyst (e.g., Pd(dppf)Cl2 or NiCl2(dppp), 2-5 mol%), and a suitable base (e.g., K3PO4 or Cs2CO3, 2-3 eq).

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate or hexane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methyltricosane.

Workflow Diagram

Caption: Suzuki Coupling Synthesis of 2-Methyltricosane.

Purification and Characterization

Purification

The final product from any of the described syntheses will likely require purification to remove unreacted starting materials, reagents, and byproducts. For a long-chain, non-polar compound like 2-methyltricosane, the following techniques are particularly effective:

-

Column Chromatography: Adsorption chromatography on silica gel using a non-polar eluent, such as hexane or petroleum ether, is a standard and effective method for separating the target alkane from more polar impurities.

-

Recrystallization: If the synthesized 2-methyltricosane is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification method.

-

Urea Adduction: This technique is particularly useful for separating linear n-alkanes from branched isomers.[14] While 2-methyltricosane is branched, this method could be employed to remove any linear alkane impurities that may be present.

Characterization

The identity and purity of the synthesized 2-methyltricosane should be confirmed using a combination of spectroscopic methods.

| Technique | Expected Observations |

| 1H NMR | The spectrum will show characteristic signals for the methyl protons of the isopropyl group as a doublet, the methine proton as a multiplet, and overlapping signals for the numerous methylene protons of the long alkyl chain. The terminal methyl group of the long chain will appear as a triplet. |

| 13C NMR | The spectrum will display distinct signals for the different carbon environments. The methyl carbons of the isopropyl group will be magnetically non-equivalent. The methine carbon and the carbons of the long chain will have characteristic chemical shifts in the aliphatic region.[15][16] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectrometry will show a molecular ion peak (M+) at m/z = 338. The fragmentation pattern will be characteristic of a 2-methylalkane, with prominent peaks resulting from cleavage at the branch point.[2][17] |

| Gas Chromatography (GC) | GC analysis can be used to determine the purity of the final product and to compare its retention time with that of an authentic standard if available. |

Conclusion

The synthesis of 2-methyltricosane can be successfully achieved through several robust and well-established synthetic methodologies. The choice of a particular pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. The Grignard and Wittig reaction pathways offer classic and reliable multi-step approaches, while the Suzuki coupling represents a more modern and direct method for constructing the target molecule. Careful purification and thorough spectroscopic characterization are essential to ensure the identity and purity of the final product, which is critical for its intended applications in chemical ecology and other scientific disciplines.

References

- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(22), 16195–16202.

- Butenandt, A., et al. (1959). The first insect pheromone. Angewandte Chemie, 71(11), 349-350.

- Doc Brown's Chemistry. (2025). C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis.

- Earlham Institute. (n.d.). Sustainable bioproduction of insect pheromones for pest control in agriculture.

- Fu, G. C., et al. (2009). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides.

- Ghorai, S., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 939-948.

- Gürtler, C., et al. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. European Journal of Organic Chemistry, 2012(28), 5518-5523.

- BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Alkanes.

- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. (2022). Molecules, 27(4), 1234.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Wikipedia. (n.d.). Suzuki reaction.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylbutane.

- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2012). International Journal of Molecular Sciences, 13(3), 3077-3103.

- BenchChem. (n.d.). Comparative analysis of 2-Methylheptadecane with other methyl-branched alkanes.

- Starkey, L. S. (n.d.). 13C NMR Chemical Shifts.

- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.

- Wikipedia. (n.d.). Wittig reaction.

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

- Le, L. (2013). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.

- YouTube. (2016). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol.

- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- 13-C NMR Chemical Shift Table. (n.d.).

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- ResearchGate. (2025). Synthesis, isolation and purification of C10-C13 polychloro-n- alkanes for use as standards in environmental analysis | Request PDF.

- MDPI. (2023). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. Molecules, 28(20), 7179.

- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- Google Patents. (n.d.). RU2574402C1 - Method for purification of alkanes from admixtures.

- The Wittig Reaction: Synthesis of Alkenes. (n.d.).

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Odinity. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Study.com. (n.d.). Show the steps for a Grignard synthesis of 2-methyl-2-heptanol using an alkyl halide and ketone.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Methyl-2-Pentanol via Grignard Reaction.

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

Sources

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. leah4sci.com [leah4sci.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemistryconnected.com [chemistryconnected.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

The Biological Significance and Activity of 2-Methyltricosane: A Technical Guide for Researchers

Abstract

Methyl-branched alkanes are pivotal components of the insect cuticular hydrocarbon (CHC) layer, fulfilling critical roles in desiccation prevention and chemical communication. Among these, 2-Methyltricosane has emerged as a significant semiochemical in various insect species, acting as a sex or contact pheromone that mediates crucial behaviors such as mate recognition and aggregation. This technical guide provides a comprehensive exploration of the biological role and activity of 2-Methyltricosane. We delve into its chemical properties, biosynthetic pathways originating from fatty acid metabolism, and its function in insect chemical ecology. Furthermore, this guide details established experimental protocols for the extraction, identification, and synthesis of 2-Methyltricosane, offering researchers a practical framework for investigating this and other methyl-branched hydrocarbons.

Introduction: The Chemical Ecology of 2-Methyltricosane

2-Methyltricosane (C₂₄H₅₀) is a saturated, branched-chain hydrocarbon that forms an integral part of the epicuticular wax layer of numerous insect species. Beyond its fundamental role in preventing water loss, this seemingly simple molecule plays a sophisticated role in chemical communication. As a semiochemical, it transmits information between individuals, influencing behaviors essential for survival and reproduction.

The primary biological function of 2-Methyltricosane identified to date is its role as a pheromone. Pheromones are chemical signals that trigger a specific behavioral or physiological response in members of the same species[1]. 2-Methyltricosane has been implicated as both a volatile sex pheromone, attracting mates from a distance, and a contact pheromone, requiring physical interaction for signal transduction. Its presence, concentration, and stereochemistry can convey critical information about an individual's species, sex, and reproductive status.

Chemical and Physical Properties of 2-Methyltricosane

| Property | Value |

| Molecular Formula | C₂₄H₅₀ |

| Molecular Weight | 338.7 g/mol [2] |

| IUPAC Name | 2-methyltricosane[2] |

| SMILES | CCCCCCCCCCCCCCCCCCCCCC(C)C[2] |

| InChIKey | JNHSEDRFFJZMLH-UHFFFAOYSA-N[2] |

Biological Role and Activity

The activity of 2-Methyltricosane is highly context-dependent, varying significantly across different insect orders and even between closely related species. Its primary roles are centered around reproductive behaviors.

Sex Pheromone in Tiger Moths (Holomelina aurantiaca complex)

Several species within the tiger moth genus Holomelina utilize methyl-branched alkanes as key components of their sex pheromones. While 2-methylheptadecane is a primary pheromone component for many species in this complex, the variation in chain length and methyl branch position, including the presence of compounds like 2-Methyltricosane, likely contributes to reproductive isolation among sympatric species[3]. Males of these species exhibit strong attraction to female-produced pheromone blends containing these hydrocarbons, initiating upwind flight and courtship behaviors upon detection. The specificity of the male's response is often tuned to a precise blend of components, highlighting the importance of the complete hydrocarbon profile in mate recognition[3].

Contact Pheromone and Mate Recognition

In many insect species, cuticular hydrocarbons (CHCs) with low volatility, such as 2-Methyltricosane, act as contact pheromones, mediating mate recognition at close range[4][5][6]. A notable example, though involving a closely related compound, is the western flower thrips (Frankliniella occidentalis), where 7-methyltricosane, a male-predominant CHC, functions as a contact pheromone[7]. This demonstrates the principle that methyl-branched alkanes on the cuticle can provide the chemical signature necessary for sex recognition. Males will often engage in specific courtship behaviors, such as antennal tapping, only after perceiving the correct female-specific CHC profile[4]. The subtle differences in the CHC bouquet, including the presence and relative abundance of isomers like 2-Methyltricosane, can be sufficient for males to distinguish between conspecific females and individuals of other species or even between receptive and non-receptive females[8][9].

Biosynthesis of 2-Methyltricosane

The biosynthesis of methyl-branched alkanes like 2-Methyltricosane is an extension of fatty acid metabolism and primarily occurs in specialized cells called oenocytes[10][11]. The pathway involves the coordinated action of several enzyme systems.

The process begins with a primer, which for 2-methyl branched alkanes is derived from the amino acid valine that is converted to isobutyryl-CoA. This is then extended by malonyl-CoA units by fatty acid synthase (FAS) to produce a straight-chain fatty acid. For internally branched alkanes, biosynthesis starts with an acetyl-CoA primer and incorporates a methylmalonyl-CoA extender unit at a specific elongation step. Succinate has been identified as a precursor for the propionate starter unit used in the formation of some methyl-branched alkanes[12].

The resulting very-long-chain fatty acyl-CoA is then subjected to two final enzymatic steps:

-

Reduction: A fatty acyl-CoA reductase (FAR) reduces the acyl-CoA to a long-chain aldehyde.

-

Decarbonylation: A cytochrome P450 enzyme of the CYP4G family catalyzes the oxidative decarbonylation of the aldehyde to produce the final hydrocarbon and carbon dioxide.

The specificity of the elongase enzymes and the selection of the initial primer are key determinants of the final structure of the methyl-branched alkane.

Caption: Biosynthetic pathway of 2-Methyltricosane.

Experimental Methodologies

The investigation of 2-Methyltricosane and other cuticular hydrocarbons relies on a suite of analytical techniques designed for the extraction, separation, and identification of these non-polar compounds.

Extraction of Cuticular Hydrocarbons

A common and effective method for collecting CHCs is through solvent extraction.

Protocol: Hexane Extraction of Cuticular Hydrocarbons

-

Sample Preparation: Immobilize the insect by chilling it on ice or with CO₂.

-

Extraction: Submerge the insect in a small volume of high-purity hexane (typically 100-500 µL) in a glass vial for 5-10 minutes. For larger insects, a brief rinse may be sufficient to minimize the extraction of internal lipids.

-

Solvent Evaporation: Remove the insect from the solvent. Concentrate the hexane extract under a gentle stream of nitrogen to the desired final volume (e.g., 50 µL).

-

Fractionation (Optional): To isolate the alkane fraction from more polar lipids, the extract can be passed through a small column of silica gel, eluting with hexane.

-

Storage: Store the extract at -20°C in a sealed glass vial until analysis.

Identification and Quantification: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying CHCs.

Protocol: GC-MS Analysis of 2-Methyltricosane

-

Injection: Inject 1-2 µL of the hexane extract into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 320°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

-

Identification: Identify 2-Methyltricosane by its retention time and mass spectrum, which will show characteristic fragment ions resulting from cleavage at the methyl branch. Confirmation is achieved by comparison to an authentic standard.

Caption: Workflow for GC-MS analysis of CHCs.

Synthesis of 2-Methyltricosane

The chemical synthesis of 2-Methyltricosane is essential for confirming its identity and for conducting bioassays to determine its behavioral activity. A common synthetic route involves the Grignard coupling reaction.

Protocol: Synthesis via Grignard Coupling

-

Preparation of Grignard Reagent: React 1-bromodocosane with magnesium turnings in anhydrous diethyl ether or THF to form docosylmagnesium bromide.

-

Coupling Reaction: Add 2-bromopropane to the Grignard reagent in the presence of a suitable catalyst, such as lithium tetrachlorocuprate(II) (Li₂CuCl₄), at a low temperature (e.g., 0°C).

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic layer with ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure 2-Methyltricosane.

The stereochemistry of the methyl branch can be critical for biological activity. Enantioselective synthesis is often required to produce specific stereoisomers for bioassays. This can be achieved by using chiral starting materials or employing chiral catalysts in the synthetic pathway[13][14].

Future Directions

While the role of 2-Methyltricosane as a semiochemical is established, several avenues for future research remain. The precise receptor mechanisms that detect this and other branched alkanes are largely unknown. Elucidating the olfactory receptors and downstream neural pathways involved in pheromone perception will provide a more complete understanding of its biological activity. Furthermore, exploring the enantiomer-specific activity of 2-Methyltricosane in a wider range of insect species could reveal subtle but critical aspects of chemical communication and reproductive isolation. Such knowledge could be leveraged for the development of highly specific and environmentally benign pest management strategies.

References

-

Mpuru, S., et al. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(1), 101-106. (URL: [Link])

-

Chu, A. J., & Blomquist, G. J. (1980). Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes. Archives of Biochemistry and Biophysics, 201(1), 304-312. (URL: [Link])

-

Howard, R. W., & Blomquist, G. J. (1982). Chemical ecology and biochemistry of insect hydrocarbons. Annual Review of Entomology, 27(1), 149-172. (URL: [Link])

-

GC-MS used to investigate cuticular hydrocarbons. (URL: [Link])

-

Dekoninck, W., et al. (2018). The role of cuticular hydrocarbons in mate recognition in Drosophila suzukii. Scientific Reports, 8(1), 4996. (URL: [Link])

-

Gas Chromatography/Mass Spectrometry Analysis of the Cuticular Hydrocarbons from Parasitic Wasps of the Genus Muscidifurax. (URL: [Link])

-

Iwai, H., & Kono, N. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC–MS in Socially Parasitic Ants. Bio-protocol, 13(13), e4772. (URL: [Link])

-

Gas Chromatography/Mass Spectrometry Analysis of the Cuticular Hydrocarbons from Parasitic Wasps of the Genus Muscidifurax. (URL: [Link])

-

Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects. (URL: [Link])

-

Fig. 1. Holomelina nigricans female in calling stance. (URL: [Link])

-

Pokorny, T., et al. (2022). Cumulative effects of sex pheromone components in mate recognition of Muscidifurax raptorellus. Entomologia Experimentalis et Applicata, 170(1), 1-8. (URL: [Link])

-

Regnier, F. E., & Law, J. H. (1968). Insect pheromones. Journal of Lipid Research, 9(5), 541-551. (URL: [Link])

-

Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. (URL: [Link])

-

The role of cuticular hydrocarbons in mate recognition in Drosophila suzukii. (URL: [Link])

-

Ando, T., & Yamakawa, R. (2020). Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist. Journal of Pesticide Science, 45(4), 239-251. (URL: [Link])

-

2-Methyltricosane. PubChem. (URL: [Link])

-

Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation. (URL: [Link])

-

Similar Is Not the Same – Mate Recognition in a Parasitoid Wasp. (URL: [Link])

-

Bioactive compounds and biological activity in edible insects: A review. (URL: [Link])

-

De Pasqual, C., et al. (2022). Evolutionary importance of intraspecific variation in sex pheromones. Trends in Ecology & Evolution, 37(1), 53-65. (URL: [Link])

-

Similar Is Not the Same – Mate Recognition in a Parasitoid Wasp. (URL: [Link])

-

Enantiospecific synthesis and filed evaluation of four stereoisomers of 10,14-dimethyloctadec-1-ene, a sex pheromone component secreted by female moths of the apple leafminer. (URL: [Link])

-

Behavioural consequences of intraspecific variability in a mate recognition signal. (URL: [Link])

-

Biological activity and processing technologies of edible insects: a review. (URL: [Link])

-

Enantiomer-based specificity in pheromone communication by two sympatricGnathoirichus species (Coleoptera: Scolytidae). (URL: [Link])

-

A Male-Predominant Cuticular Hydrocarbon, 7-Methyltricosane, is used as a Contact Pheromone in the Western Flower Thrips Frankliniella occidentalis. (URL: [Link])

-

Controlling the Behavior of Harmful Insects: Light and Chemical Signals and Their Combined Action. (URL: [Link])

-

A Review of Chemosensation and Related Behavior in Aquatic Insects. (URL: [Link])

Sources

- 1. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyltricosane | C24H50 | CID 283510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The role of cuticular hydrocarbons in mate recognition in Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers [mdpi.com]

- 14. Enantiospecific synthesis and filed evaluation of four stereoisomers of 10,14-dimethyloctadec-1-ene, a sex pheromone component secreted by female moths of the apple leafminer - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pattern of 2-Methyltricosane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyltricosane

Introduction

2-Methyltricosane (C24H50) is a long-chain, methyl-branched alkane with a molecular weight of 338.7 g/mol .[1][2] As a structural isomer of tetracosane, it is found in various natural sources, including insect cuticular hydrocarbons and plant waxes, and is a component of petroleum products.[1][3][4] Accurate structural elucidation of such long-chain alkanes is critical in fields ranging from chemical ecology to geochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, providing both chromatographic separation and detailed structural information through mass spectral fragmentation patterns.[3][5]

This guide offers a detailed examination of the fragmentation behavior of 2-Methyltricosane under Electron Ionization (EI), providing researchers and drug development professionals with the foundational principles and practical insights required for its unambiguous identification. We will explore the energetic principles that govern C-C bond cleavage, delineate the primary fragmentation pathways, and present a validated experimental protocol for its analysis.

Part 1: The Energetics of Fragmentation in Branched Alkanes

The fragmentation of a molecule in an EI-MS source is not a random process; it is governed by the fundamental principles of chemical stability. When a 2-Methyltricosane molecule enters the ion source, it is bombarded by high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical ion, known as the molecular ion (M+•).

CH₃(CH₂)₂₀CH(CH₃)₂ + e⁻ → [CH₃(CH₂)₂₀CH(CH₃)₂]⁺• + 2e⁻

For long-chain and particularly for branched alkanes, the molecular ion is energetically unstable and possesses excess internal energy.[6] This energy is rapidly dissipated through the cleavage of chemical bonds. Consequently, the molecular ion peak (at m/z 338 for 2-Methyltricosane) is often of very low abundance or entirely absent from the spectrum.[3][7][8][9]

The central principle dictating the fragmentation of alkanes is the drive to form the most stable possible carbocation. The stability of carbocations follows the established order: tertiary > secondary > primary .[3][7][10] This energetic preference means that C-C bond cleavages will occur preferentially at branch points, as this leads to the formation of more highly substituted, and therefore more stable, carbocations.[7][9]

Part 2: Primary Fragmentation Pathways of 2-Methyltricosane

The structure of 2-Methyltricosane features a single branch point at the second carbon (C2). This tertiary carbon is the focal point for the most characteristic fragmentation events.

Pathway A: Preferential Cleavage at the C2 Branch Point

The most energetically favorable fragmentation occurs at the C2-C3 bond. This cleavage is heavily favored because it results in the formation of a stable secondary carbocation and the expulsion of the largest possible alkyl radical.[8][9]

-

Formation of the Base Peak (m/z 43): Cleavage of the C2-C3 bond results in the loss of a large C21H43• radical (295 amu) and the formation of the highly stable isopropyl cation, [CH(CH₃)₂]⁺. This ion has a mass-to-charge ratio (m/z) of 43. Due to its exceptional stability, this is the most abundant ion formed and represents the base peak in the mass spectrum of 2-Methyltricosane, a finding consistent with spectral library data.[1]

-

Formation of the [M-15]⁺ Ion (m/z 323): A less probable, but still significant, cleavage can occur at the C1-C2 bond, leading to the loss of a methyl radical (•CH₃). This forms a large secondary carbocation at m/z 323 ([M-15]⁺). The presence of a detectable M-15 peak is a strong indicator of a methyl-branched alkane.

Pathway B: General Alkane Chain Fragmentation

While cleavage at the branch point dominates, fragmentation also occurs along the length of the long C21 alkyl chain. This process gives rise to a characteristic series of alkyl carbocations (CnH2n+1)⁺, which appear as clusters of peaks separated by 14 Da (representing a CH₂ group).[7][11] Prominent ions in this series include m/z 57 (C₄H₉⁺), m/z 71 (C₅H₁₁⁺), and m/z 85 (C₆H₁₃⁺). However, unlike in a straight-chain alkane where the intensity of these peaks would decrease smoothly, the spectrum of 2-Methyltricosane is distinguished by the overwhelming intensity of the m/z 43 peak, which disrupts this regular pattern.[8]

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of the 2-Methyltricosane molecular ion.

Caption: Primary EI fragmentation pathways of 2-Methyltricosane.

Part 3: Interpreting the Mass Spectrum

The combination of these fragmentation pathways produces a unique mass spectrum that serves as a fingerprint for 2-Methyltricosane. The key is to recognize the diagnostic ions that confirm the specific branching pattern.

Table 1: Key Diagnostic Ions in the Mass Spectrum of 2-Methyltricosane

| m/z | Proposed Ion Structure | Fragmentation Origin | Diagnostic Significance |

| 338 | [C₂₄H₅₀]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. Often weak or absent.[3][8] |

| 323 | [CH₃(CH₂)₂₀CH(CH₃)]⁺ | Loss of a methyl radical (•CH₃) from C2 | Confirms a methyl branch ([M-15]⁺). |

| 43 | [CH(CH₃)₂]⁺ | Cleavage of C2-C3 bond, loss of •C₂₁H₄₃ | Base Peak . Confirms an isopropyl terminus.[1] |

| 57 | [C₄H₉]⁺ | General alkyl chain cleavage | Part of the characteristic CnH2n+1 series.[11] |

| 71 | [C₅H₁₁]⁺ | General alkyl chain cleavage | Part of the characteristic CnH2n+1 series. |

| 85 | [C₆H₁₃]⁺ | General alkyl chain cleavage | Part of the characteristic CnH2n+1 series. |

Part 4: Experimental Protocol for GC-MS Analysis

This protocol outlines a standard, self-validating workflow for the analysis of 2-Methyltricosane.

Sample Preparation

-

Objective: To prepare a dilute solution of the analyte suitable for GC injection.

-

Procedure:

-

Accurately weigh approximately 1 mg of the 2-Methyltricosane sample.

-

Dissolve the sample in 1 mL of a high-purity, volatile organic solvent such as n-hexane or dichloromethane in a clean autosampler vial.[3]

-

Cap the vial immediately to prevent solvent evaporation.

-

GC-MS Instrumentation and Conditions

-

Objective: To achieve chromatographic separation of the analyte from the solvent and other potential contaminants, followed by mass analysis.

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[3][12]

-

Procedure & Parameters:

Table 2: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the high-boiling point analyte. |

| Injection Mode | Split (e.g., 20:1 ratio) | Prevents overloading the analytical column with a concentrated sample.[13] |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency.[4][13] |

| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for standard capillary columns. |

| Column | Non-polar capillary column, e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness (DB-5ms, HP-5ms, or equivalent) | Provides separation based on boiling point, which is ideal for hydrocarbons.[13] |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 320 °C, Final Hold: 10 min | A temperature ramp is essential to elute high molecular weight compounds like 2-Methyltricosane.[2][4] |

| MS System | ||

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase without thermal degradation.[5] |

| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible fragmentation patterns for library matching.[3] |

| Electron Energy | 70 eV | Standard energy that provides extensive, reproducible fragmentation.[5] |

| Mass Scan Range | m/z 40 - 450 | Ensures capture of the base peak (m/z 43) and ions up to and beyond the molecular weight. |

| Solvent Delay | 3-5 minutes | Prevents the high concentration of solvent from saturating the detector. |

Data Analysis

-

Identify the chromatographic peak corresponding to 2-Methyltricosane based on its retention time.

-

Extract the mass spectrum for this peak by averaging the scans across its width.

-

Analyze the spectrum for the key diagnostic ions outlined in Table 1, specifically confirming the base peak at m/z 43 and the presence of an [M-15]⁺ ion at m/z 323.

-